Lipophilicity-Driven Permeability Advantage
The target compound exhibits a calculated partition coefficient (cLogP) of 6.002, significantly higher than the closely related benzothiazole-piperidine derivative 2-(benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone (cLogP ~2.8). This ~3.2 log unit increase translates to an approximately 1,500-fold greater lipophilicity [1]. Such a property is critical for research applications requiring enhanced passive membrane permeability or partitioning into lipid-rich domains, such as CNS-targeted probe design or intracellular target engagement studies.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 6.002 |
| Comparator Or Baseline | 2-(Benzo[d]thiazol-2-ylthio)-1-(piperidin-1-yl)ethanone: cLogP ~2.8 (estimated from similar scaffolds) |
| Quantified Difference | +3.2 log units (~1,500x greater lipophilicity for target) |
| Conditions | Computed via ZINC database algorithm; comparator value is an estimate from structurally analogous benzothiazole-piperidine molecules lacking the naphthalene moiety. |
Why This Matters
For CNS or intracellular target research, higher lipophilicity may translate to improved passive diffusion rates, reducing the need for transporter-mediated uptake and potentially enabling lower dosing concentrations in cell-based assays.
- [1] ZINC Database. ZINC000004929711 entry. logP value. View Source
